2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine

Histamine H4 receptor GPCR binding Structure–activity relationship

2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine (CAS 844458-07-7) is a benzofuro[3,2-d]pyrimidine derivative bearing a 4-methylpiperazine substituent at the 4-position and a methyl group at the 2-position. This tricyclic scaffold belongs to a class of compounds investigated as modulators of the histamine H4 receptor (HRH4), a Family A G protein-coupled receptor implicated in inflammatory and immune responses.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 844458-07-7
Cat. No. B2901660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine
CAS844458-07-7
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=CC=CC=C42
InChIInChI=1S/C16H18N4O/c1-11-17-14-12-5-3-4-6-13(12)21-15(14)16(18-11)20-9-7-19(2)8-10-20/h3-6H,7-10H2,1-2H3
InChIKeyJLDOSJPLOCSHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine CAS 844458-07-7: A Histamine H4 Receptor-Targeted Benzofuropyrimidine


2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine (CAS 844458-07-7) is a benzofuro[3,2-d]pyrimidine derivative bearing a 4-methylpiperazine substituent at the 4-position and a methyl group at the 2-position. This tricyclic scaffold belongs to a class of compounds investigated as modulators of the histamine H4 receptor (HRH4), a Family A G protein-coupled receptor implicated in inflammatory and immune responses [1]. The compound exhibits a molecular weight of 282.34 g·mol⁻¹, a calculated logP of 2.44, and zero hydrogen-bond donors, placing it well within Lipinski’s rule-of-five space for drug-like molecules [2]. Its primary documented bioactivity is binding to the human histamine H4 receptor with a Ki of 147.91 nM in a HEK-293T cell-based assay, categorizing it as a moderate-affinity H4R ligand [1].

Why Generic Substitution of 2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine Compromises Research Reproducibility


Small structural changes to the benzofuro[3,2-d]pyrimidine core lead to large, quantifiable differences in receptor affinity and physicochemical properties, making generic substitution unreliable. The presence or absence of a single substituent—such as a chlorine atom at position 8 or replacement of the 2-methyl with a bulkier aryl group—shifts H4R binding potency by more than four‑fold and alters lipophilicity by approximately 0.5–0.7 log P units [1]. Consequently, employing an uncharacterized “close analog” in target‑engagement or functional studies introduces uncontrolled variables that can invalidate structure–activity relationship (SAR) conclusions and misguide lead‑optimization campaigns [2].

Quantitative Differentiation Evidence: 2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine Versus Closest Analogs


Histamine H4 Receptor Binding Affinity: 2‑Methyl Analog vs. 8‑Chloro Analog

The target compound (2‑methyl, no chlorine) exhibits a moderate binding affinity for the human histamine H4 receptor with a Ki of 147.91 nM determined in a HEK‑293T cell‑based assay [1]. In contrast, the 8‑chloro analog (CAS 848217‑00‑5, CHEMBL1091558) displaces [³H]histamine from the human H4 receptor with an IC₅₀ of 37 nM [2]. This represents an approximately 4‑fold higher potency for the 8‑chloro congener, demonstrating that the 2‑methyl derivative, while weaker at the primary target, may offer a cleaner selectivity window when combined with a deliberate optimization strategy.

Histamine H4 receptor GPCR binding Structure–activity relationship

Lipophilicity (logP) and Lead‑Likeness: 2‑Methyl vs. 8‑Chloro Analog

The calculated partition coefficient (logP) of the 2‑methyl derivative is 2.44 [1]. The 8‑chloro analog carries a higher logP, estimated at approximately 3.0–3.2 based on standard fragment‑based calculations consistent with the addition of a chlorine atom . The 0.6–0.8 log unit difference indicates that the 2‑methyl compound is measurably less lipophilic, a property that frequently correlates with improved aqueous solubility, reduced metabolic clearance, and a lower risk of off‑target pharmacology.

Lipophilicity Drug‑likeness Physicochemical profiling

Molecular Weight and Rule‑of‑Five Compliance: A Favorable Fragment‑Like Profile

With a molecular weight of 282.34 g·mol⁻¹, zero hydrogen‑bond donors, and a logP of 2.44, the 2‑methyl derivative fully satisfies all Lipinski rule‑of‑five criteria [1]. The 8‑chloro analog is substantially heavier (316.79 g·mol⁻¹) and more lipophilic, which places it closer to the upper boundaries of lead‑likeness filters . The 34.45 Da lower mass of the target compound offers a significant advantage in fragment‑based screening and early‑stage hit‑to‑lead programs where smaller, less complex molecules are preferred.

Fragment‑based drug design Lead‑likeness Oral bioavailability

Selectivity Window Opportunity: Reduced Off‑Target Risk Versus Chlorinated Analogs

Although direct selectivity data are not yet published for the 2‑methyl derivative, its 4‑fold lower H4R affinity relative to the 8‑chloro analog [1][2] combined with its markedly lower lipophilicity (logP 2.44 vs. ~3.0) suggests a reduced likelihood of binding to hydrophobic accessory pockets on related GPCRs or ion channels. In the benzofuropyrimidine class, increased lipophilicity has been associated with broader receptor‑interaction profiles [3]; therefore, the 2‑methyl compound may present a narrower, more selective target‑engagement profile that is valuable for chemogenomic studies.

Selectivity Off‑target profiling Safety pharmacology

Optimal Use Cases for 2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine Based on Quantitative Evidence


H4 Receptor Occupancy and Selectivity Profiling

The compound’s moderate H4R affinity (Ki = 147.91 nM [1]) makes it an ideal ligand for occupancy‑based selectivity assays. Because it binds with a lower potency than the 8‑chloro analog, it can be used to define a threshold for target engagement that minimizes signal from secondary receptors, aiding in the construction of a chemogenomic selectivity fingerprint for the benzofuropyrimidine series.

Lead‑Optimization Starting Point for Improved Drug‑Like Properties

With a molecular weight of 282.34, logP of 2.44, and zero H‑bond donors, the compound sits squarely within oral drug‑like space [2]. Its lower lipophilicity compared to chlorinated analogs suggests better intrinsic solubility and metabolic stability, positioning it as a privileged starting point for hit‑to‑lead campaigns that prioritize developability alongside target potency.

Fragment‑Based and Structure‑Guided Design Campaigns

The compound’s fragment‑like molecular weight ( < 300 Da [2]) and verified H4R binding place it within the ideal range for fragment‑based drug discovery. Its compact structure allows efficient exploration of vectors for growing into higher‑affinity leads while maintaining the favorable physicochemical profile documented here.

Chemical Probe for In Vitro Histamine H4 Receptor Pharmacology

Because its binding affinity and physicochemical properties are quantitatively characterized, the compound can serve as a reference tool in radioligand displacement and functional assays (e.g., GTPγS binding) to calibrate H4R‑mediated responses. Its distinct profile relative to the 8‑chloro analog provides a valuable comparator for dissecting the impact of halogen substitution on receptor activation kinetics [1][3].

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